molecular formula C6H5N3 B1210150 5H-pyrrolo[3,2-d]pyrimidine CAS No. 272-50-4

5H-pyrrolo[3,2-d]pyrimidine

Katalognummer: B1210150
CAS-Nummer: 272-50-4
Molekulargewicht: 119.12 g/mol
InChI-Schlüssel: KDOPAZIWBAHVJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolopyrimidin ist eine heterozyklische Verbindung, die aus einem kondensierten Pyrrol- und Pyrimidinringsystem bestehtPyrrolopyrimidin-Derivate kommen in verschiedenen biologisch aktiven Molekülen vor, darunter Antibiotika, antivirale Mittel und Antikrebsmittel .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyrrolopyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Pyrrolopyrimidin-Derivate können oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

    Reduktion: Reduktionsreaktionen können Pyrrolopyrimidin-Derivate in ihre reduzierten Formen umwandeln.

    Substitution: Pyrrolopyrimidin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrrolopyrimidin-Derivate, die verschiedene biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

5H-Pyrrolo[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that halogenated analogues of this compound exhibit significant antiproliferative activity across various cancer cell lines.

Case Studies and Findings

  • A study demonstrated that halogenated pyrrolo[3,2-d]pyrimidines showed cytotoxic effects against L1210 leukemia cells with an effective concentration (EC50) range from 0.014 to 14.5 μM. Notably, modifications such as N5 alkyl substitutions resulted in decreased toxicity while maintaining efficacy, with maximum tolerated doses (MTD) increasing from 10 mg/kg to 40 mg/kg .
  • Another investigation into the cellular pharmacodynamics of a novel pyrrolo[3,2-d]pyrimidine compound (AGF347) established its broad-spectrum antitumor efficacy against pancreatic cancer models. The study highlighted mechanisms involving mitochondrial accumulation and modulation of purine biosynthesis pathways .

Antiviral Applications

The compound has also been identified as a promising candidate for antiviral therapies. Pyrrolo[3,2-d]pyrimidine derivatives have been developed to target viral infections effectively.

Key Developments

  • A patent outlines the synthesis and application of pyrrolo[3,2-d]pyrimidine derivatives for treating viral infections. These compounds were shown to inhibit viral replication through specific molecular interactions .
  • The structural modifications of these compounds enhance their bioavailability and efficacy against various viral pathogens.

Cell Cycle Interference

  • Studies indicate that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. For instance, compounds tested on MDA-MB-231 breast cancer cells demonstrated significant accumulation at the G2/M stage after treatment .

Reactive Oxygen Species Modulation

  • The modulation of reactive oxygen species (ROS) levels is another critical mechanism observed in studies involving pyrrolo[3,2-d]pyrimidines. Increased ROS levels can lead to oxidative stress and subsequent cell death in cancerous cells .

Summary of Research Findings

ApplicationKey FindingsReference
AnticancerHalogenated derivatives show EC50 values from 0.014 to 14.5 μM; N-substituted compounds reduce toxicity significantly .
AntiviralDerivatives inhibit viral replication; potential for broad-spectrum applications .
MechanismsInduces G2/M cell cycle arrest; modulates ROS levels leading to apoptosis .

Vergleich Mit ähnlichen Verbindungen

Pyrrolopyrimidin ist strukturell ähnlich anderen heterozyklischen Verbindungen wie:

Einzigartigkeit: Die einzigartige Struktur von Pyrrolopyrimidin ermöglicht die Wechselwirkung mit einer breiten Palette von biologischen Zielstrukturen, wodurch es zu einem vielseitigen Gerüst für das Drug Design wird .

Liste ähnlicher Verbindungen:

Die vielfältigen chemischen Eigenschaften und biologischen Aktivitäten von Pyrrolopyrimidin machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und industriellen Anwendung.

Biologische Aktivität

5H-Pyrrolo[3,2-d]pyrimidine is a compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and pharmacokinetics, supported by data tables and relevant case studies.

Overview of this compound

This compound and its derivatives are structurally similar to purine nucleobases, which allows them to interact with biological systems effectively. The compound has been investigated for its ability to inhibit various cancer cell lines and has shown promise as a lead compound for developing new anticancer therapies.

Antiproliferative Activity

Recent studies have demonstrated that halogenated derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The effective concentration (EC50) values for these compounds range widely, indicating variable potency depending on structural modifications.

CompoundEC50 (μM)Cancer Cell Line
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine6.0L1210 leukemia
N5-Alkylated derivative0.83 - 7.3Various cancer cell lines
AGF347Not specifiedPancreatic cancer

These results suggest that structural modifications can enhance the potency and reduce toxicity of these compounds. For instance, N5-alkyl substitutions have been shown to decrease toxicity while retaining antiproliferative efficacy .

The mechanisms by which 5H-pyrrolo[3,2-d]pyrimidines exert their biological effects include:

  • DNA Alkylation : Many studies indicate that these compounds act as DNA alkylators or groove binders, disrupting normal DNA function and leading to cell death. For example, a study using the COMPARE algorithm showed strong correlations between the activity of pyrrolo[3,2-d]pyrimidines and known DNA alkylators .
  • Cell Cycle Arrest : Research has indicated that certain derivatives induce cell cycle arrest at specific phases. For instance, treatment with an active derivative resulted in increased G1 phase cell populations while decreasing S and G2/M phase populations in HepG2 cells .
  • Reactive Oxygen Species (ROS) Generation : Compounds like AGF347 have been shown to deplete glutathione levels and increase ROS production in cancer cells, contributing to their antitumor effects .

Pharmacokinetics

The pharmacokinetic profiles of these compounds are crucial for their therapeutic application. Studies have reported:

  • Metabolism : Many pyrrolo[3,2-d]pyrimidines exhibit rapid metabolism. For instance, one active N5-substituted compound had a plasma half-life of approximately 32.7 minutes before converting into its parent analogue .
  • Toxicity Profiles : The maximum tolerated doses (MTD) vary significantly among compounds. Halogenated derivatives showed MTDs between 5–10 mg/kg initially but increased to 40 mg/kg with N-substituted variants due to reduced toxicity .

Case Studies

Several case studies highlight the efficacy of pyrrolo[3,2-d]pyrimidine derivatives:

  • Pancreatic Cancer : AGF347 was evaluated in models of pancreatic cancer and demonstrated broad-spectrum antitumor efficacy through mechanisms involving mitochondrial accumulation and suppression of key signaling pathways associated with tumor growth .
  • Leukemia Models : In vitro studies on leukemia cell lines showed that certain pyrrolo[3,2-d]pyrimidines could significantly reduce cell viability compared to untreated controls, reinforcing their potential as therapeutic agents against hematological malignancies .

Eigenschaften

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOPAZIWBAHVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346584
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-50-4
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-pyrrolo[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 3
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 4
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 5
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 6
5H-pyrrolo[3,2-d]pyrimidine
Customer
Q & A

Q1: What is the molecular formula and weight of 5H-pyrrolo[3,2-d]pyrimidine?

A1: While the core structure has the molecular formula C5H5N3 and a molecular weight of 107.11 g/mol, the actual values will vary depending on the specific substituents attached to the scaffold.

Q2: How is the structure of this compound confirmed?

A2: Several spectroscopic techniques are employed to characterize the structure, including ultraviolet (UV) spectroscopy and proton nuclear magnetic resonance (NMR) spectroscopy. [, ] Single-crystal X-ray analysis can provide definitive structural confirmation, as demonstrated for arabinonucleoside analogs. []

Q3: How do structural modifications impact the biological activity of this compound derivatives?

A3: Modifications to the core structure, particularly at the 2- and 4-positions, significantly influence the compound's activity, potency, and selectivity. [, , , ] For example, introducing specific substituents at the 5-position can enhance its activity as a VEGFR2 kinase inhibitor. []

Q4: Can you give an example of how specific substitutions affect activity?

A4: In the pursuit of purine nucleoside phosphorylase (PNP) inhibitors, a 9-(3-pyridylmethyl) substituent proved crucial for the activity of the 9-deazaguanine derivative, peldesine. []

Q5: What are the known biological targets of this compound derivatives?

A5: This scaffold exhibits diverse biological activities. Some derivatives function as TLR7 agonists [, ], while others demonstrate inhibitory activity against histone deacetylases (HDACs) [] and kinases like VEGFR2. []

Q6: How do these interactions translate to therapeutic potential?

A6: TLR7 agonists show promise in treating diseases like cancer and viral infections by modulating the immune response. [, ] HDAC inhibitors are being investigated for cancer treatment due to their ability to regulate gene expression. [] VEGFR2 inhibitors show potential as anticancer agents by blocking angiogenesis. []

Q7: What are the common synthetic routes to this compound derivatives?

A7: Various synthetic strategies have been developed, including: * Condensation of substituted pyrimidines with diethyl malonate or ethyl cyanoacetate. [] * Glycosylation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with different sugar moieties. [, , ] * Synthesis via pyrimido[5,4-c]pyridazines. [] * Reductive cyclization of 6-cyanomethyl-5-nitropyrimidines. [, ]

Q8: Are there any specific challenges associated with the synthesis?

A8: Yes, challenges can arise depending on the desired substitution pattern and the specific synthetic route employed. For example, in the synthesis of 9-(3-pyridylmethyl)-[2-14C]-9-deazaguanine, a significant challenge was minimizing the formation of an undesired byproduct. []

Q9: Can this compound act as a catalyst?

A9: Yes, a derivative, 4-azido-5H-pyrrolo[3,2-d]pyrimidine, has shown catalytic activity in the Glaser–Hay reaction, enabling the homocoupling of terminal alkynes. []

Q10: Have computational methods been used to study this compound derivatives?

A10: While the provided abstracts don't provide specific details, computational chemistry and modeling techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed in drug discovery to understand drug-target interactions and predict biological activity.

Q11: What is known about the stability of this compound derivatives?

A11: The stability can vary depending on the specific compound and environmental conditions. Research has explored various strategies to improve stability, including the formation of specific crystal forms. [, ]

Q12: Why are specific crystal forms important?

A12: Different crystal forms of a compound can exhibit distinct physicochemical properties, such as stability, solubility, and bioavailability, which are critical for drug development. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.